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6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one

Catalog No.
S8224913
CAS No.
M.F
C12H21F3N2O
M. Wt
266.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan...

Product Name

6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one

IUPAC Name

6-amino-1-[4-(trifluoromethyl)piperidin-1-yl]hexan-1-one

Molecular Formula

C12H21F3N2O

Molecular Weight

266.30 g/mol

InChI

InChI=1S/C12H21F3N2O/c13-12(14,15)10-5-8-17(9-6-10)11(18)4-2-1-3-7-16/h10H,1-9,16H2

InChI Key

DIYVRCARWCPARO-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(F)(F)F)C(=O)CCCCCN

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)CCCCCN

6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one is a chemical compound characterized by a piperidine ring that is substituted with a trifluoromethyl group. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, which can improve its ability to penetrate biological membranes, thereby influencing its pharmacological properties.

The chemical behavior of 6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one is largely dictated by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for reactions with various electrophiles.
  • Formation of Piperidine Ring: The synthesis often involves cyclization processes that create the piperidine structure, typically derived from pyridine or other nitrogen-containing precursors.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through methods such as using trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Research indicates that 6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one exhibits various biological activities, including:

  • Antimicrobial Properties: Investigated for its potential against bacterial and fungal strains.
  • Anticancer Activity: Shows promise in inhibiting cancer cell proliferation, making it a candidate for further development in oncology.
  • Pharmacological Potential: Its structure suggests possible interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.

The synthesis of 6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one typically involves several steps:

  • Piperidine Ring Formation: This can be achieved through reduction or cyclization methods.
  • Trifluoromethyl Group Introduction: Using reagents like trifluoromethyl iodide under controlled conditions.
  • Hexanone Chain Attachment: This is accomplished through nucleophilic substitution reactions where the amino group reacts with suitable electrophiles.

Industrial production may employ continuous flow reactors and automated systems to optimize yield and purity.

The compound has various applications across different fields:

  • Medicinal Chemistry: Used as a building block for synthesizing more complex pharmaceutical agents.
  • Chemical Research: Explored for its properties in drug discovery and development.
  • Material Science: Investigated for potential use in developing new materials due to its unique structural features .

Studies on the interactions of 6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one with biological targets have revealed:

  • Membrane Penetration: The trifluoromethyl group enhances membrane permeability, facilitating access to intracellular targets.
  • Target Binding Affinity: Preliminary studies suggest that the compound may exhibit significant binding affinity to certain receptors, which warrants further investigation into its pharmacodynamics and toxicology .

Several compounds share structural similarities with 6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
PiperineContains a piperidine ringAntimicrobial, anti-inflammatory
EvodiaminePiperidine derivativeAnticancer, analgesic properties
FluoxetineTrifluoromethyl groupAntidepressant activity
CelecoxibTrifluoromethyl groupAnti-inflammatory

Uniqueness

The uniqueness of 6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one lies in the combination of its piperidine structure and trifluoromethyl substitution, which together enhance its biological activity and stability compared to other similar compounds. This distinct combination makes it particularly valuable in drug discovery and development efforts .

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

266.16059778 g/mol

Monoisotopic Mass

266.16059778 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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